

JNJ-17156516 versus Dexloxiglumide in Pancreatitis Models: A Comparative Analysis

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Compound of Interest

Compound Name: JNJ-17156516

Cat. No.: B1672998

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A head-to-head comparison of two selective CCK1 receptor antagonists, **JNJ-17156516** and dexloxiglumide, reveals significant differences in potency and duration of action in preclinical models of pancreatitis. Experimental data indicates that **JNJ-17156516** is a more potent and longer-lasting inhibitor of pancreatic enzyme elevation, a key marker of pancreatitis.

Both **JNJ-17156516** and dexloxiglumide are selective antagonists of the cholecystokinin 1 (CCK1) receptor, which plays a crucial role in initiating the inflammatory cascade in certain forms of pancreatitis.^{[1][2]} The mechanism involves the hormone cholecystokinin (CCK) binding to CCK1 receptors on pancreatic acinar cells, leading to the premature activation of digestive enzymes and the activation of inflammatory signaling pathways such as NF-κB.^{[1][2]}^[3] By blocking this receptor, both drugs aim to mitigate the initial triggers of pancreatic inflammation.

Quantitative Comparison of Efficacy

Experimental studies in rat models of pancreatitis induced by either a CCK analogue (CCK8S) or bile duct ligation have demonstrated the efficacy of both compounds in a dose-dependent manner. However, **JNJ-17156516** consistently outperformed dexloxiglumide in these models.

Parameter	JNJ-17156516	Dexloxiglumide	Animal Model	Reference
Potency (ED50, p.o.)	8.2 $\mu\text{mol/kg}$	>30 $\mu\text{mol/kg}$	CCK8S-induced amylase elevation in rats	[1]
Relative Potency	~5- to 10-fold more potent	-	Bile duct ligation-induced amylase/lipase elevation in rats	[1]
Duration of Action	~6 hours	~2 hours	Inhibition of CCK8S-induced amylase elevation in rats	[1]
Maximal Inhibition of Amylase	81 \pm 3%	69 \pm 7%	Bile duct ligation model in rats	[1]
Inhibition Post-Onset	60 \pm 7%	57 \pm 10%	Administered 60 min after bile duct ligation in rats	[1]

Experimental Protocols

The comparative data for **JNJ-17156516** and dexloxiglumide were primarily generated from two key rat models of acute pancreatitis.

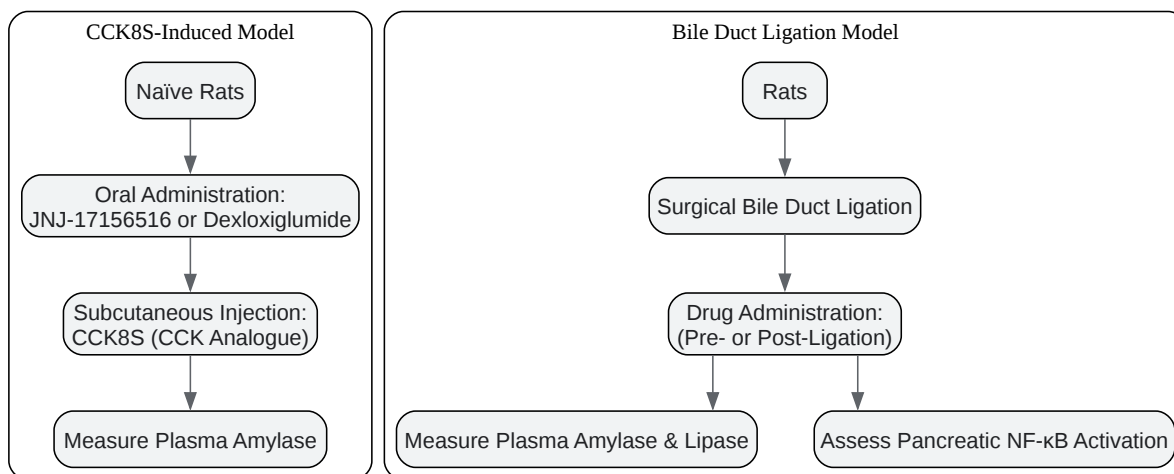
1. CCK8S-Induced Pancreatic Enzyme Elevation Model: This model assesses the direct antagonism of the CCK1 receptor.

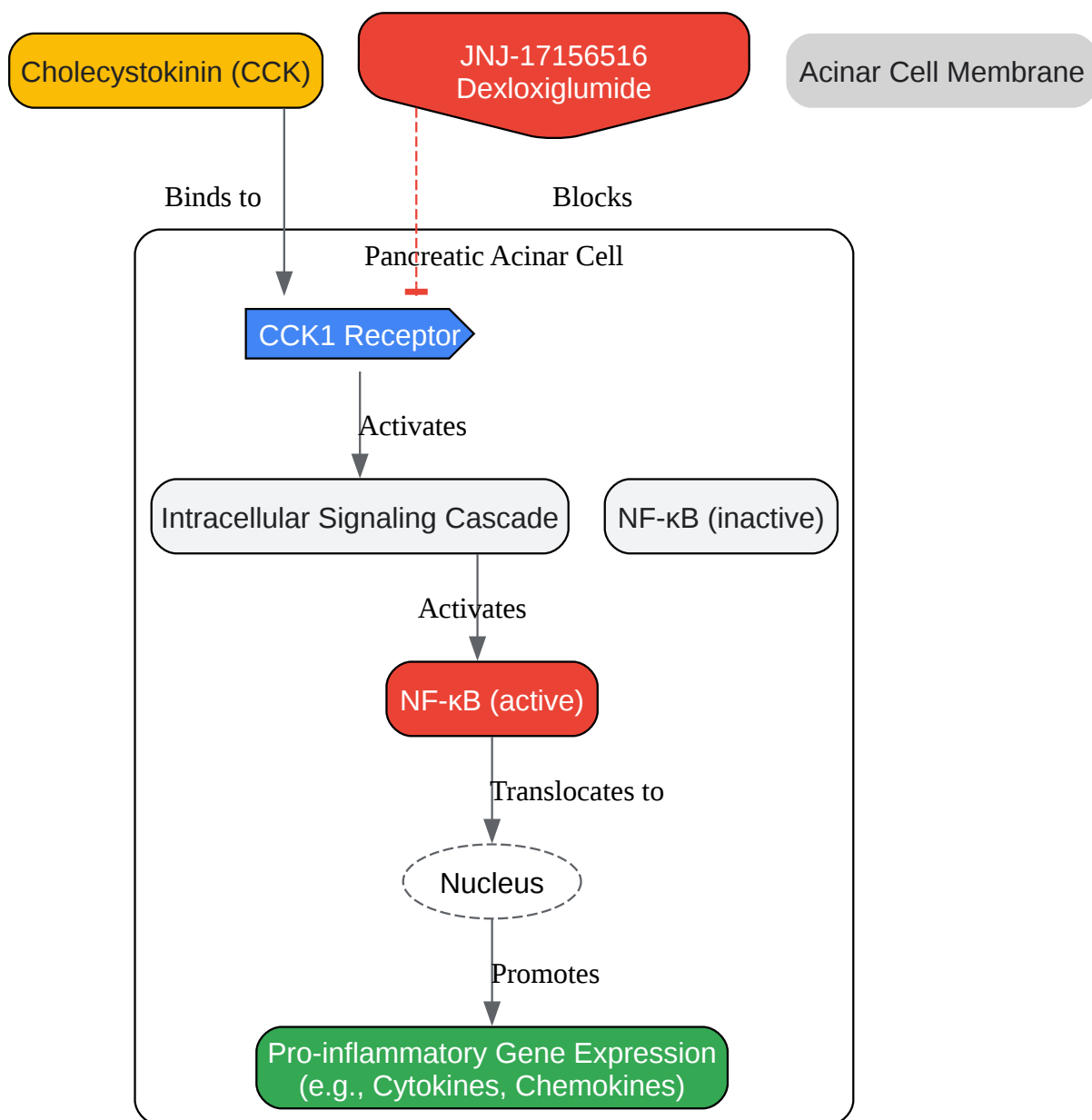
- Animals: Naïve rats.
- Procedure: A subcutaneous injection of the CCK analogue, CCK8S, is administered to stimulate the CCK1 receptor, leading to an elevation in plasma amylase activity.

- Intervention: **JNJ-17156516** or dexloxiglumide was administered orally prior to the CCK8S challenge.
- Endpoint: Measurement of plasma amylase activity to determine the extent of CCK1 receptor blockade.[\[1\]](#)

2. Bile Duct Ligation-Induced Pancreatitis Model: This model mimics pancreatitis caused by biliary obstruction, a common clinical cause.

- Animals: Rats.
- Procedure: The common bile duct is surgically ligated, leading to an increase in endogenous plasma CCK levels and subsequent pancreatitis.
- Intervention: The antagonists were administered either before or after the bile duct ligation.
- Endpoints: Plasma amylase and lipase levels were measured at various time points. Pancreatic tissue was also analyzed for the activation of NF- κ B, a key inflammatory marker.
[\[1\]](#)[\[2\]](#)





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